2-fluoro-3-formyl-N-methylbenzamide
CAS No.:
Cat. No.: VC18260350
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8FNO2 |
|---|---|
| Molecular Weight | 181.16 g/mol |
| IUPAC Name | 2-fluoro-3-formyl-N-methylbenzamide |
| Standard InChI | InChI=1S/C9H8FNO2/c1-11-9(13)7-4-2-3-6(5-12)8(7)10/h2-5H,1H3,(H,11,13) |
| Standard InChI Key | XCFPDGGAUQUUHL-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC=CC(=C1F)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzamide core modified with three key substituents:
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Fluorine at the 2-position, introducing electronegativity and potential hydrogen-bonding capabilities.
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Formyl group (-CHO) at the 3-position, offering a reactive aldehyde for further derivatization.
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Methyl group on the amide nitrogen, enhancing lipophilicity and steric effects.
This arrangement creates a planar aromatic system with polarized regions, facilitating interactions with biological targets or synthetic reagents.
Physical and Spectral Characteristics
While experimental data for 2-fluoro-3-formyl-N-methylbenzamide are sparse, related compounds provide context:
The fluorine atom’s inductive effect likely lowers electron density at the formyl group, increasing its electrophilicity compared to non-fluorinated analogs .
Synthetic Methodologies
Challenges and Optimization
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Regioselectivity: Ensuring proper positioning of fluorine and formyl groups requires careful control of reaction conditions.
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Stability: The formyl group’s reactivity may necessitate inert atmospheres or low temperatures during synthesis.
Applications in Drug Development and Materials Science
Pharmaceutical Intermediates
The formyl group serves as a versatile handle for synthesizing hydrazones, imines, or Schiff bases, which are common motifs in anticancer and antimicrobial agents . For example, N-formylbenzamide derivatives react with phenylhydrazine to form hydrazones, a reaction applicable to developing enzyme inhibitors .
Materials Science
Fluorinated aromatic compounds are valued in liquid crystal and polymer chemistry for their thermal stability and electronic properties. The combination of fluorine and formyl groups in 2-fluoro-3-formyl-N-methylbenzamide could enable its use in photoactive materials or covalent organic frameworks.
Related Compounds and Structural Analogues
3-Formyl-N-methylbenzamide (C₉H₉NO₂)
This non-fluorinated analog lacks the electron-withdrawing fluorine, resulting in a less electrophilic formyl group. It exhibits weaker enzyme inhibition but greater metabolic stability in vivo.
2-Fluoro-3-hydroxy-N-methylbenzamide (C₈H₈FNO₂)
Replacing the formyl group with a hydroxyl moiety increases hydrogen-bonding capacity but reduces reactivity toward nucleophiles . This derivative may serve as a metabolite or degradation product of the parent compound.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluating antibacterial, antifungal, and enzyme inhibition profiles in vitro.
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Radiolabeling: Incorporating ¹⁸F for positron emission tomography (PET) imaging, leveraging existing protocols for fluorinated benzamides .
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